molecular formula C14H16N4O2S B11496650 Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-furanylmethyl)-2,3,5,6,7,8-hexahydro-6-(2-propenyl)-2-thioxo-

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-furanylmethyl)-2,3,5,6,7,8-hexahydro-6-(2-propenyl)-2-thioxo-

Cat. No.: B11496650
M. Wt: 304.37 g/mol
InChI Key: SFLAOAIWGSWPCV-UHFFFAOYSA-N
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Description

1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features a furan ring, a prop-2-en-1-yl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the reaction of 2,3-diaminopyridine with furfural under Weidenhagen reaction conditions to form an intermediate imidazo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furan or pyridine rings.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the sulfanylidene group are key functional groups that can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(FURAN-2-YL)METHYL]-6-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to the presence of both the prop-2-en-1-yl and sulfanylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-6-prop-2-enyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C14H16N4O2S/c1-2-5-17-8-11-12(15-9-17)18(14(21)16-13(11)19)7-10-4-3-6-20-10/h2-4,6,15H,1,5,7-9H2,(H,16,19,21)

InChI Key

SFLAOAIWGSWPCV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC=CO3

Origin of Product

United States

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